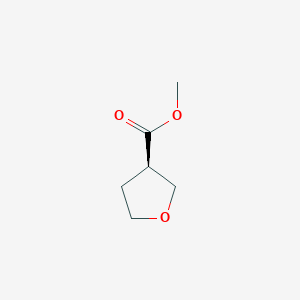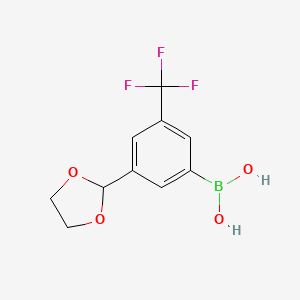
(3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenyl)boronic acid
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for “(3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenyl)boronic acid” is 1S/C10H10BF3O4/c12-10(13,14)7-3-6(9-17-1-2-18-9)4-8(5-7)11(15)16/h3-5,9,15-16H,1-2H2 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“(3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenyl)boronic acid” is a solid compound that should be stored at refrigerated temperatures .
Aplicaciones Científicas De Investigación
Protective Group for Diols
- Application: Used as a recoverable and reusable protective agent for diols. It forms cyclic boronic esters that are stable and tolerant to various organic transformations. It has been applied in the synthesis of natural products with anti-angiogenic activities (Shimada et al., 2018).
Catalyst in Organic Synthesis
- Application: Acts as a catalyst for metal-free hydroboration of imines, demonstrating effectiveness without additional Lewis bases. It has shown higher reactivity compared to other Lewis acidic boranes (Yin et al., 2017).
- Application: Effective in catalyzing dehydrative amidation between carboxylic acids and amines. It plays a key role in preventing the coordination of amines to the boron atom, thus accelerating amidation. Useful for α-dipeptide synthesis (Wang et al., 2018).
Role in Suzuki Cross-Coupling Reaction
- Application: Utilized in the C2-arylation of l-ascorbic acid via Suzuki cross-coupling reaction. These compounds have been identified as selective anticancer agents (Kote et al., 2015).
Optical Modulation
- Application: Phenyl boronic acids, including this compound, are important for saccharide recognition and binding to pendant diols. They demonstrate a clear link between molecular structure and the modulation of optical properties in applications like near-infrared fluorescence (Mu et al., 2012).
Stereospecific Reagent-Controlled Homologation
- Application: Used in the generation of enantioenriched chloroalkyllithium for stereospecific reagent-controlled homologation, aiding in the synthesis of complex cyclic structures related to medicinal compounds (Emerson et al., 2011).
Zeolite-Catalyzed Synthesis
- Application: Demonstrates usefulness in the zeolite-catalyzed synthesis of 1,3-dioxolanes from styrene oxide and aliphatic ketones (Zatorski & Wierzchowski, 1991).
Polymerization Studies
- Application: Involved in the preparation and polymerization of methacrylate and dioxolane derivatives, demonstrating its role in the field of polymer chemistry (Jang & Gong, 1999).
Electrolyte Studies
- Application: Analyzed for its redox properties and role in electrolyte solvents, with implications for energy storage and battery technologies (Ramaite & Ree, 2017).
Propiedades
IUPAC Name |
[3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BF3O4/c12-10(13,14)7-3-6(9-17-1-2-18-9)4-8(5-7)11(15)16/h3-5,9,15-16H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNGCFKECJVVNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(F)(F)F)C2OCCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674577 | |
| Record name | [3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenyl)boronic acid | |
CAS RN |
1072946-51-0 | |
| Record name | [3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



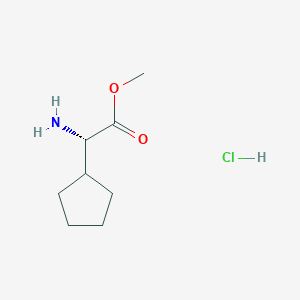
![5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1393029.png)
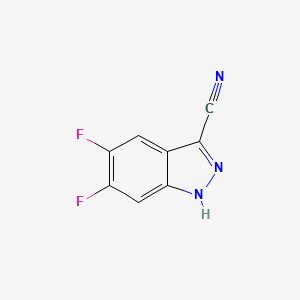
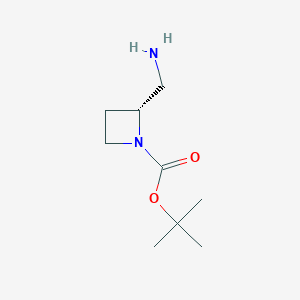
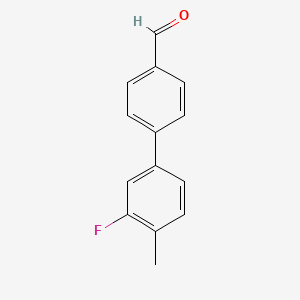
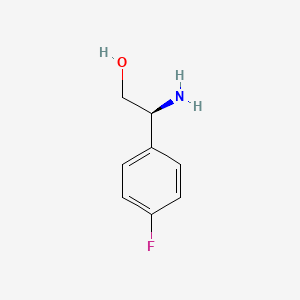
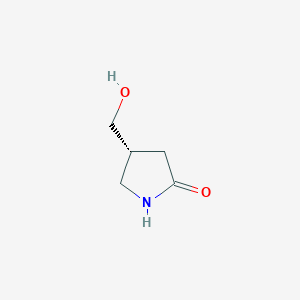
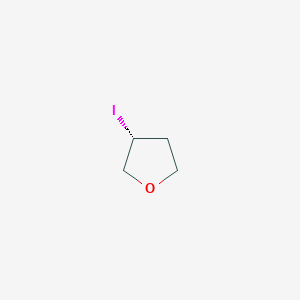
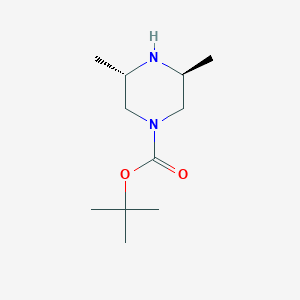
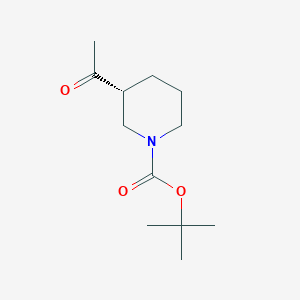
![1-Bromo-4-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B1393044.png)
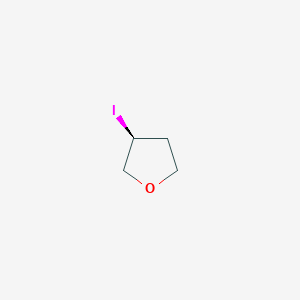
![(2R)-2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid](/img/structure/B1393047.png)
